Ethyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate
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Overview
Description
Ethyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a hydroxyl group and an ethyl ester group, along with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate typically involves the reaction of 4-fluorobenzaldehyde with piperidine in the presence of a suitable catalyst. The resulting intermediate is then subjected to esterification with ethyl chloroformate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 4-(4-fluorophenyl)-4-oxopiperidine-1-carboxylate.
Reduction: Formation of 4-(4-fluorophenyl)-4-hydroxypiperidine-1-methanol.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl (4-fluorobenzoyl)acetate: Another fluorophenyl derivative with different functional groups.
4-(4-Fluorophenyl)piperidine: Lacks the ester and hydroxyl groups present in Ethyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
82387-58-4 |
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Molecular Formula |
C14H18FNO3 |
Molecular Weight |
267.30 g/mol |
IUPAC Name |
ethyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C14H18FNO3/c1-2-19-13(17)16-9-7-14(18,8-10-16)11-3-5-12(15)6-4-11/h3-6,18H,2,7-10H2,1H3 |
InChI Key |
QKWIBMSBOAYDMW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)(C2=CC=C(C=C2)F)O |
Origin of Product |
United States |
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